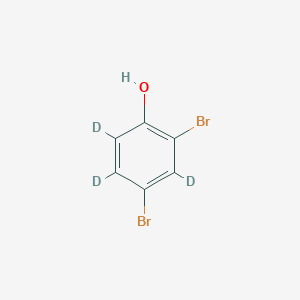
2,4-Dibromophenol-3,5,6-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromophenol-3,5,6-d3 is a deuterated compound of 2,4-Dibromophenol. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenol-3,5,6-d3 involves the bromination of phenol. The process typically includes the addition of phenol and a hydrobromic acid solvent in a reaction flask, followed by cooling to a low temperature (around -15 to -10°C). Bromine and hydrobromic acid are then added, and the mixture is allowed to react at 0°C for about an hour. The reaction mixture is then poured into icy water, and the crude product is filtered, washed, and dried to obtain 2,4-Dibromophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with minimal pollution and high purity of the final product. The use of readily available raw materials and simple equipment makes the industrial production cost-effective and efficient .
化学反応の分析
Types of Reactions
2,4-Dibromophenol-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield dibromoquinone, while reduction can produce dibromocyclohexanol .
科学的研究の応用
2,4-Dibromophenol-3,5,6-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants and other specialty chemicals
作用機序
The mechanism of action of 2,4-Dibromophenol-3,5,6-d3 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their structure and function. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2,4-Dibromophenol-3,5,6-d3 can be compared with other dibromophenols, such as:
- 2,3-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
These compounds share similar chemical structures but differ in the position of the bromine atoms on the benzene ring. The unique positioning of the deuterium atoms in this compound makes it particularly useful in studies involving isotopic labeling and tracing .
特性
分子式 |
C6H4Br2O |
|---|---|
分子量 |
254.92 g/mol |
IUPAC名 |
2,4-dibromo-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D |
InChIキー |
FAXWFCTVSHEODL-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1O)Br)[2H])Br)[2H] |
正規SMILES |
C1=CC(=C(C=C1Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[5-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B12388362.png)
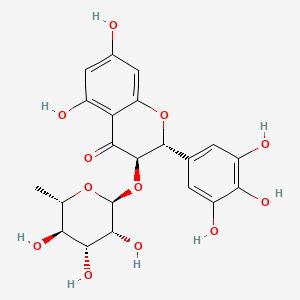
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)
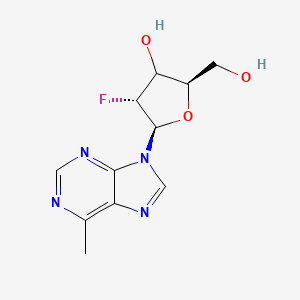
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
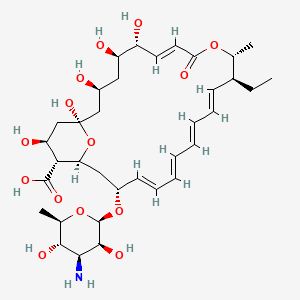
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
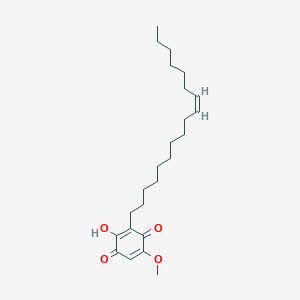
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
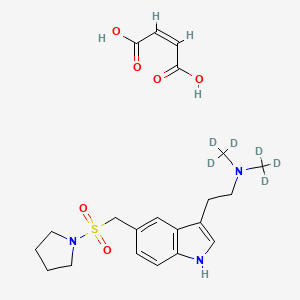
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

